molecular formula C13H12ClN5S2 B6436677 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2548983-93-1

6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6436677
CAS No.: 2548983-93-1
M. Wt: 337.9 g/mol
InChI Key: MFFOUCVLQHMZHT-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and thiadiazole moieties. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmacology. The presence of the thiadiazole ring, in particular, contributes to its ability to interact with various biological targets, potentially leading to a wide range of pharmacological effects .

Preparation Methods

The synthesis of 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the thiadiazole and piperazine moieties. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetyl chloride to form the benzothiazole core. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Chemical Reactions Analysis

6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to its anticancer effects . The exact molecular pathways involved are still under investigation, but its ability to cross cellular membranes and interact with intracellular targets is a key factor in its biological activity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and thiadiazole derivatives, such as:

Properties

IUPAC Name

6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFOUCVLQHMZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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